A Technical Guide to 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis and Application in Modern Organic Chemistry
A Technical Guide to 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis and Application in Modern Organic Chemistry
Introduction
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available to researchers, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile. 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-chlorophenylboronic acid pinacol ester, is a pivotal reagent in this domain. As a stable, crystalline solid, it serves as a robust precursor for the introduction of the 4-chlorophenyl moiety in complex molecule synthesis, particularly in the pharmaceutical and materials science sectors.[1]
This guide provides an in-depth examination of this compound, from its synthesis via the Miyaura borylation to its cornerstone application in the Suzuki-Miyaura cross-coupling reaction. The content is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the mechanistic rationale behind them.
Compound Profile & Physicochemical Properties
A clear understanding of a reagent's fundamental properties is critical for its effective use. 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is favored for its stability compared to the corresponding boronic acid, which can be prone to dehydration and other degradation pathways. The pinacol ester protecting group enhances its shelf-life and simplifies handling and purification.
| Property | Value | Source |
| CAS Number | 195062-61-4 | [2][3] |
| Molecular Formula | C₁₂H₁₆BClO₂ | [3] |
| Molecular Weight | 238.52 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Melting Point | 50-57 °C | [2][4] |
| Synonyms | 4-Chlorophenylboronic acid pinacol ester, 1-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | [2] |
Synthesis: The Miyaura Borylation Reaction
The most common and efficient method for preparing arylboronic acid pinacol esters is the Miyaura borylation reaction.[5] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[2] The reaction is valued for its high functional group tolerance and mild conditions, avoiding the need for highly reactive organolithium or Grignard reagents.[2][6]
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. A crucial step is the subsequent transmetalation, which is facilitated by a base, commonly potassium acetate (KOAc). The base is believed to form an (acetato)palladium(II) complex, which is more reactive towards the diboron reagent.[2][7] Reductive elimination then yields the desired arylboronate ester and regenerates the Pd(0) catalyst.
Caption: Workflow for the synthesis of the target boronate ester.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
1-Chloro-4-iodobenzene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium acetate (KOAc), anhydrous (3.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-4-iodobenzene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous DMSO via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a white solid.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in the Suzuki-Miyaura reaction.[1] This reaction forges a C-C bond between the boronate ester and an organic halide or triflate (R-X), enabling the construction of complex biaryl and styrenyl structures.[9][10] Its widespread adoption is due to its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of starting materials.[10][11]
The catalytic cycle is a well-established sequence of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the coupling partner, forming a Pd(II) complex.[9][12]
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step requires activation of the boron species by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[9][13]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic aryl bromide.
Materials:
-
Aryl bromide (Ar'-Br) (1.0 equiv)
-
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene and Ethanol (e.g., 3:1 mixture)
Procedure:
-
Setup: In a reaction vessel, combine the aryl bromide, 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and Pd(PPh₃)₄.
-
Solvent and Base: Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-24 hours.[14]
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired biaryl compound.
Safety and Handling
Proper safety precautions are essential when working with this reagent.
-
Hazard Identification: 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is harmful if swallowed (H302) and may cause long-lasting harmful effects to aquatic life (H413).[4]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Recommended storage temperature is 2-8°C.[4]
Conclusion
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile reagent in synthetic organic chemistry. Its stability, ease of handling, and reactivity in palladium-catalyzed reactions make it an indispensable building block for the synthesis of complex molecules. A thorough understanding of its preparation via Miyaura borylation and its application in Suzuki-Miyaura coupling allows researchers to strategically incorporate the 4-chlorophenyl group, advancing projects in drug discovery, agrochemicals, and materials science.
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
-
Thomas, S. J., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 8(46), 26343–26351. [Link]
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Wikipedia. (n.d.). Miyaura borylation. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. [Link]
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Scientific Laboratory Supplies. (n.d.). 4-Chlorophenylboronic acid pinacol ester, 97%. [Link]
-
Organic Syntheses. (n.d.). Procedure for boronic esters. [Link]
-
Lipshutz, B. H., et al. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(15), 3818–3821. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
ResearchGate. (n.d.). Miyaura borylation. [Link]
-
DiVA portal. (n.d.). Suzuki reactions in novel liquids. [Link]
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